2-methylsulfinylthiochromen-4-one

説明

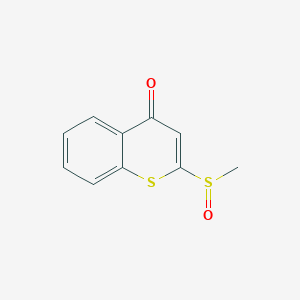

2-Methylsulfinylthiochromen-4-one is a sulfur-containing heterocyclic compound featuring a thiochromenone core (a benzothiopyran-4-one skeleton) substituted with a methylsulfinyl (-S(O)CH₃) group at the 2-position. Its molecular formula is C₁₀H₈O₂S₂, with a molecular weight of 232.3 g/mol. This compound is of significant interest in synthetic organic chemistry due to its role as a precursor or intermediate in cross-coupling reactions, particularly for generating thioflavone analogs .

The synthesis of this compound typically involves oxidation of the corresponding methylthio derivative or direct functionalization of the thiochromenone scaffold. For example, describes its preparation via Pd-catalyzed Suzuki-Miyaura cross-coupling, where the sulfinyl group acts as a leaving group, enabling efficient conjugation with arylboronic acids . Its structural characterization relies on techniques such as IR, NMR, and mass spectrometry, with key spectral data including sulfinyl S=O stretching vibrations (~1030–1070 cm⁻¹ in IR) and distinct aromatic proton signals in NMR .

特性

CAS番号 |

112519-51-4 |

|---|---|

分子式 |

C10H8O2S2 |

分子量 |

224.3 g/mol |

IUPAC名 |

2-methylsulfinylthiochromen-4-one |

InChI |

InChI=1S/C10H8O2S2/c1-14(12)10-6-8(11)7-4-2-3-5-9(7)13-10/h2-6H,1H3 |

InChIキー |

KVLAIBRBZGWARL-UHFFFAOYSA-N |

SMILES |

CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |

正規SMILES |

CS(=O)C1=CC(=O)C2=CC=CC=C2S1 |

他のCAS番号 |

112519-51-4 |

同義語 |

4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- typically involves the oxidation of 4H-1-Benzothiopyran-4-one, 2-(methylthio)-. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency.

化学反応の分析

Types of Reactions

4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions at the sulfoxide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.

科学的研究の応用

4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Used in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 4H-1-Benzothiopyran-4-one, 2-(methylsulfinyl)- involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

類似化合物との比較

Key Observations :

- Electronic Effects : The sulfinyl group (-S(O)CH₃) is electron-withdrawing, enhancing electrophilicity at the 2-position compared to the methylthio (-SCH₃) group. This property makes it a superior leaving group in cross-coupling reactions .

- Sulfonyl vs. Sulfinyl : The sulfonyl derivative (SO₂CH₃) exhibits higher thermal stability (mp = 187°C vs. 105°C for methylthio) due to stronger intermolecular dipole interactions .

Reactivity Insights :

- The sulfinyl group in this compound facilitates Pd-catalyzed cross-coupling reactions, whereas methylthio and sulfonyl analogs require harsher conditions (e.g., bromination or prolonged oxidation) .

- Sulfonyl derivatives are less reactive in nucleophilic substitutions due to their electron-deficient nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。